molecular formula C10H11FO2 B2886035 3-Fluoro-4-isopropoxybenzaldehyde CAS No. 1021231-72-0

3-Fluoro-4-isopropoxybenzaldehyde

Cat. No. B2886035
CAS RN: 1021231-72-0
M. Wt: 182.194
InChI Key: KKQXWQKNWPXKME-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 3-position and an isopropoxy group at the 4-position . The exact effects of these substitutions on the molecule’s structure are not specified in the available resources.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in an inert atmosphere . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Structural Transformations Under Cryogenic Conditions

Research on structural transformations of closely related compounds, such as 3-fluorobenzaldehyde and 3-fluoro-4-methoxybenzaldehyde, under cryogenic conditions provides insights into the behavior of fluoro-substituted benzaldehydes at low temperatures. Infrared spectroscopy and quantum chemistry calculations have demonstrated that these compounds exhibit conformational isomerism, with cis and trans conformers coexisting at room temperature. The orientation of the aldehyde moiety relative to the aromatic ring fluorine substituent plays a crucial role in their equilibrium conformational composition. Such studies highlight the potential of 3-Fluoro-4-isopropoxybenzaldehyde for investigating molecular structures and transformations at low temperatures (Ildız, Konarska, & Fausto, 2018).

Synthesis and Characterization

The synthesis of related compounds, such as 4-Fluoro-3-phenoxybenzaldehyde, through the Sommelet reaction illustrates the synthetic accessibility of fluoro-substituted benzaldehydes. Such methods enable the production of high-purity compounds, which are essential for pharmaceutical and chemical research applications. The characterization of these compounds through various analytical techniques, including NMR and IR spectroscopy, ensures their structural integrity for further applications (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005).

Anticancer Activity

Research on the synthesis of fluorinated analogues of combretastatin A-4, incorporating fluorinated benzaldehydes, highlights the potential of fluoro-substituted compounds in the development of anticancer drugs. The in vitro anticancer properties of these analogues, achieved through modifications to the benzaldehyde structure, demonstrate the significance of such compounds in medicinal chemistry and drug design (Lawrence et al., 2003).

Polymer Synthesis and Electrical Conductivity

The synthesis of bis-aldehyde monomers and their conversion into electrically conductive pristine polyazomethines showcases another application of fluoro-substituted benzaldehydes in material science. Such compounds serve as building blocks for polymers with specific structural and electrical properties, indicating the versatility of this compound in synthesizing advanced materials (Hafeez et al., 2019).

Fluorogenic Aldehydes in Chemical Reactions Monitoring

The development of fluorogenic aldehydes for monitoring the progress of aldol reactions illustrates the role of fluoro-substituted benzaldehydes in analytical chemistry. Such compounds, which increase in fluorescence upon reaction, enable the real-time observation of chemical transformations, providing valuable tools for chemical synthesis and reaction optimization (Guo & Tanaka, 2009).

Safety and Hazards

3-Fluoro-4-isopropoxybenzaldehyde is classified as dangerous, with hazard statements H301, H311, and H331 . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-fluoro-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQXWQKNWPXKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1021231-72-0
Record name 3-fluoro-4-(propan-2-yloxy)benzaldehyde
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